molecular formula C8H16N2O2 B12005036 2-methyl-N'-(2-methylpropanoyl)propanehydrazide CAS No. 1530-53-6

2-methyl-N'-(2-methylpropanoyl)propanehydrazide

Cat. No.: B12005036
CAS No.: 1530-53-6
M. Wt: 172.22 g/mol
InChI Key: NGVWLNUFXCLALB-UHFFFAOYSA-N
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Description

2-Methyl-N'-(2-methylpropanoyl)propanehydrazide is a hydrazide derivative characterized by a central propanehydrazide backbone substituted with methyl and 2-methylpropanoyl (isobutyryl) groups. This compound belongs to the broader class of acylhydrazones, which are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and industrial processes. Its synthesis typically involves condensation reactions between hydrazide precursors and carbonyl compounds under catalytic conditions, often employing microwave-assisted methods to enhance efficiency .

Preparation Methods

    Synthetic Routes:
    • One common synthetic route involves the reaction of 2-methylpropanoyl chloride (also known as isobutyryl chloride) with hydrazine hydrate.
    • The reaction proceeds as follows:

      CH3C(O)Cl+N2H4CH3C(NH2)NHC(CH3)(CH2CH3)NH2+HCl\text{CH}_3-\text{C}(\text{O})\text{Cl} + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3-\text{C}(\text{NH}_2)-\text{NH}-\text{C}(\text{CH}_3)(\text{CH}_2-\text{CH}_3)-\text{NH}_2 + \text{HCl} CH3​−C(O)Cl+N2​H4​→CH3​−C(NH2​)−NH−C(CH3​)(CH2​−CH3​)−NH2​+HCl

    Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity.

      Medicine: Possible applications in drug discovery.

      Industry: May find use in specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • In drug-related research, it may interact with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    Comparison with Similar Hydrazide Derivatives

    Structural Features and Substituent Effects

    The physicochemical and biological properties of hydrazide derivatives are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

    Compound Name Key Substituents Structural Impact
    2-Methyl-N'-(2-methylpropanoyl)propanehydrazide Methyl, 2-methylpropanoyl Enhanced lipophilicity due to aliphatic groups; potential for improved membrane permeability .
    (EZ)-N′-Benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide (1a–f) Benzylidene, 6-chloro-carbazolyl Aromatic and heterocyclic moieties enhance π-π stacking and target binding (e.g., neuropsychiatric targets) .
    3-((4-Methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide Methoxyphenyl, naphthalenyl Increased antioxidant activity (1.4× ascorbic acid) via radical scavenging .
    (E)-N’-(4-Bromobenzylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide (BPH) Bromobenzylidene, methoxynaphthyl Corrosion inhibition in acidic environments due to electron-withdrawing substituents .
    N′-(2-Chloroacetyl)-3-phenylpropanehydrazide Chloroacetyl, phenyl Industrial relevance as intermediates for agrochemicals and pharmaceuticals .

    Pharmacokinetic and Bioactivity Profiles

    • Drug-Likeness: this compound derivatives comply with Lipinski’s and Veber’s rules (molecular weight <500, logP <5), suggesting oral bioavailability .
    • Neuroprotective Potential: Derivatives like (EZ)-N′-benzylidene-carbazolyl hydrazides show predicted binding to acetylcholinesterase and NMDA receptors, relevant for Alzheimer’s disease .
    • Antioxidant and Anticancer Activity : Methoxyphenyl- and naphthalenyl-substituted analogs exhibit superior radical scavenging (IC₅₀ ~25 µM) and cytotoxicity against glioblastoma (U-87 IC₅₀ = 12 µM) .

    Key Research Findings and Trends

    Structure-Activity Relationships: Aliphatic substituents (e.g., methylpropanoyl) favor pharmacokinetic properties, while aromatic/heterocyclic groups enhance target-specific bioactivity .

    Synthetic Efficiency : Microwave methods reduce reaction times by 70% compared to traditional reflux, critical for scalable production .

    Diverse Applications : From neuroprotection to corrosion inhibition, functionality is dictated by substituent electronic and steric profiles .

    Biological Activity

    2-methyl-N'-(2-methylpropanoyl)propanehydrazide, with the CAS number 1530-53-6, is a hydrazide compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in various fields.

    • Molecular Formula : C8_8H16_{16}N2_2O2_2
    • Molecular Weight : 172.228 g/mol
    • Structure : The compound consists of a hydrazide functional group attached to a branched propanoyl moiety, which may influence its biological interactions.

    Biological Activity

    The biological activity of this compound has been investigated in various studies, revealing several significant effects:

    Antimicrobial Activity

    Research indicates that hydrazide derivatives exhibit notable antimicrobial properties. For example:

    • A study demonstrated that similar hydrazides possess inhibitory effects against various bacterial strains, suggesting that this compound may also exhibit such properties due to its structural similarities .

    Anticancer Potential

    Hydrazide compounds have been explored for their anticancer activities:

    Anti-inflammatory Effects

    Hydrazides are also noted for their anti-inflammatory properties:

    • Compounds with similar structures have been reported to reduce inflammation markers in animal models. This suggests a possible therapeutic role for this compound in inflammatory conditions .

    Case Studies

    • Antimicrobial Testing :
      • In a comparative study of hydrazides, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of inhibition, with potential applications in developing new antimicrobial agents.
    • Cancer Cell Line Studies :
      • A laboratory investigation into the cytotoxic effects of hydrazides on human cancer cell lines revealed that compounds similar to this compound could significantly reduce cell viability, warranting further exploration into its mechanisms of action.
    • Inflammation Models :
      • Animal models treated with hydrazides showed decreased levels of pro-inflammatory cytokines. This points to the therapeutic potential of this compound in managing inflammatory diseases.

    Properties

    CAS No.

    1530-53-6

    Molecular Formula

    C8H16N2O2

    Molecular Weight

    172.22 g/mol

    IUPAC Name

    2-methyl-N'-(2-methylpropanoyl)propanehydrazide

    InChI

    InChI=1S/C8H16N2O2/c1-5(2)7(11)9-10-8(12)6(3)4/h5-6H,1-4H3,(H,9,11)(H,10,12)

    InChI Key

    NGVWLNUFXCLALB-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C(=O)NNC(=O)C(C)C

    Origin of Product

    United States

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